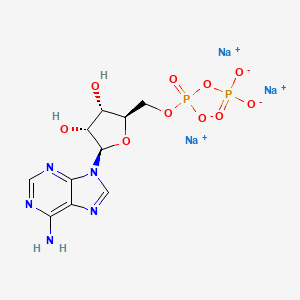

腺苷 5'-二磷酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).

Adenosine diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Adenosine-5'-diphosphate is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.

ADP is a metabolite found in or produced by Saccharomyces cerevisiae.

Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.

科学研究应用

血小板聚集分析

腺苷 5'-二磷酸钠盐通常用作血小板聚集研究中的阳性对照。它有助于通过聚集法分析各种化合物(例如纯化的整合素)的抗血小板活性。 这种应用对于理解和开发治疗血液凝固疾病的新疗法至关重要 .

2. 能量储存和核酸代谢 该化合物在能量储存和核酸代谢中起着重要作用。它被 FOF1-ATP 合成酶转化为 ATP,这对细胞能量转移至关重要。 此外,ADP 可以通过腺苷酸激酶催化的反应从 AMP 中获得 .

线粒体应激测试

在线粒体应激测试中,腺苷 5'-二磷酸钠盐用于制备储备液。 这些测试对于评估各种研究应用中的线粒体功能和生物能量学至关重要 .

血管反应研究

ADP 用作测试化合物,以研究内皮依赖性血管反应。 这些研究与理解高血压等疾病以及膳食盐对血管功能的影响特别相关 .

嘌呤能受体研究

该化合物在研究血管平滑肌和内皮上不同的 P2-嘌呤能受体亚型方面起着重要作用。 这项研究对心血管疾病和药理干预具有重要意义 .

血小板活化机制

ADP 通过与嘌呤能受体 P2Y1 和 P2Y12 的相互作用影响血小板活化。 了解这种相互作用是开发血栓形成疾病治疗方法的关键 .

作用机制

Target of Action

Adenosine 5’-diphosphate sodium salt, also known as ADP Sodium, primarily targets purinergic receptors P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation, a key process in blood clotting and wound healing .

Mode of Action

ADP Sodium interacts with its targets, the purinergic receptors P2Y1 and P2Y12, to induce platelet aggregation . This interaction results in changes in the platelets that promote their clumping together, or aggregation, a key step in the formation of a blood clot .

Biochemical Pathways

The action of ADP Sodium is part of the larger biochemical pathway of nucleic acid metabolism. It is an adenine nucleotide that can be converted into ATP by ATP synthases . This conversion is a key part of cellular homeostasis, allowing for energy storage . Furthermore, the conversion of ADP to adenosine by ecto-ADPases inhibits platelet activation .

Result of Action

The primary result of ADP Sodium’s action is the induction of platelet aggregation . This aggregation is a critical step in the formation of a blood clot, which helps prevent excessive bleeding following an injury . Additionally, the conversion of ADP to adenosine inhibits platelet activation, providing a regulatory mechanism to prevent excessive clotting .

属性

CAS 编号 |

20398-34-9 |

|---|---|

分子式 |

C10H15N5NaO10P2 |

分子量 |

450.19 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |

InChI 键 |

CWQZLWSOTXCGNT-MCDZGGTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

外观 |

Solid powder |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

16178-48-6 2092-65-1 1172-42-5 20398-34-9 |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ADP Sodium Salt; ADP Sodium; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1664308.png)

![N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide](/img/structure/B1664323.png)